Deltamethrinic acid
Overview
Description
Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a type of pyrethroid, which is a class of organic compounds known for their insecticidal properties.
Mechanism of Action
- The primary targets of deltamethrinic acid are presynaptic sodium channels . It interferes with the transport between sodium and potassium cations, disrupting the entire nervous system .
- Importantly, this compound exhibits an extremely high insecticidal activity (DDTx35,000) while having very low toxicity to mammals .
Target of Action
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Deltamethrinic acid, as part of the pyrethroid family, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily in the nervous system of insects, leading to prolonged depolarization and hyperexcitability .
Cellular Effects
This compound, through its ester deltamethrin, has been shown to exert a variety of toxic effects on organs such as the kidney, heart muscle, and nerves in animals . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This tends to be reversible and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
Its ester deltamethrin has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of its ester deltamethrin have been shown to affect cardiovascular and respiratory functions and alter electroencephalogram patterns in dogs .
Metabolic Pathways
Its ester deltamethrin is metabolized in the liver and excreted primarily in the feces .
Transport and Distribution
Its ester deltamethrin is known to be distributed widely in the body after absorption, with the highest concentrations found in fatty tissues .
Subcellular Localization
Its ester deltamethrin is known to bind to plasma proteins and is stored in fat, from where it is slowly released .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deltamethrinic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Deltamethrinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrethroid synthesis and reactivity.
Biology: It is used in studies of insect physiology and the development of insecticides.
Medicine: Research has explored its potential use in developing treatments for parasitic infections.
Industry: It is used in the production of insecticides and pest control products
Comparison with Similar Compounds
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: A pyrethroid with a broader spectrum of insecticidal activity.
Fenvalerate: A pyrethroid known for its effectiveness against a wide range of insect pests.
Uniqueness: Deltamethrinic acid is unique due to its high insecticidal activity and low toxicity to mammals. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while minimizing harm to non-target organisms .
Properties
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-78-5, 63597-73-9 | |
Record name | Deltamethrinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELTAMETHRINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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